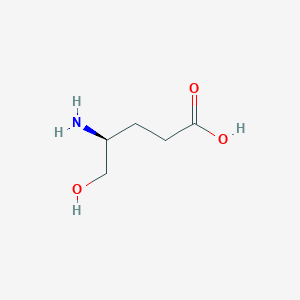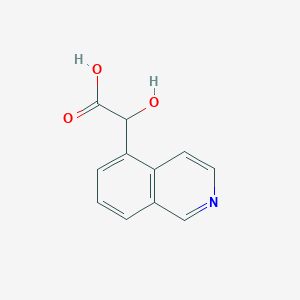
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid typically involves the functionalization of isoquinoline derivatives. One common method is the condensation of 5-isoquinolinecarboxaldehyde with glycine in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
Oxidation: Formation of isoquinoline-5-carboxylic acid derivatives.
Reduction: Formation of isoquinoline-5-methanol derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
科学的研究の応用
2-Hydroxy-2-(isoquinolin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the isoquinoline ring can interact with hydrophobic pockets, enhancing its binding affinity .
類似化合物との比較
Isoquinoline: The parent compound, lacking the hydroxy and acetic acid groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Hydroxyquinoline: Similar structure but with the hydroxy group attached to the quinoline ring.
Uniqueness: 2-Hydroxy-2-(isoquinolin-5-yl)acetic acid is unique due to the presence of both hydroxy and acetic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
2-hydroxy-2-isoquinolin-5-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)9-3-1-2-7-6-12-5-4-8(7)9/h1-6,10,13H,(H,14,15) |
InChIキー |
YTTXIRIVIIVEPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


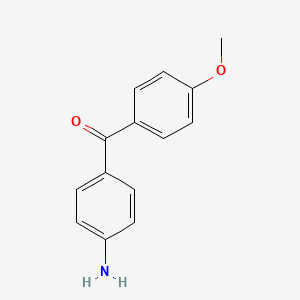
![1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-[1-(ethenylsulfonyl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B8743440.png)
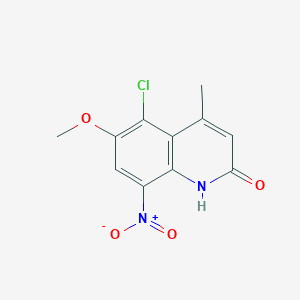
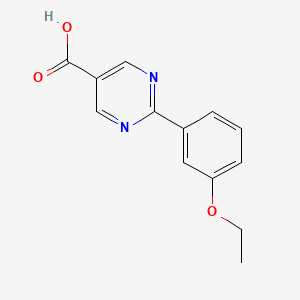
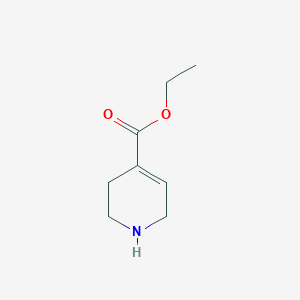
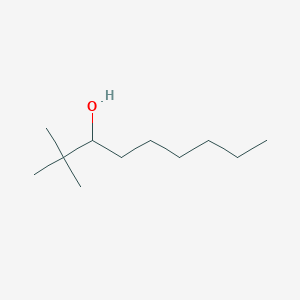
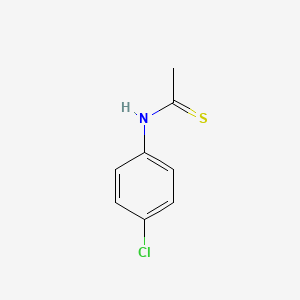
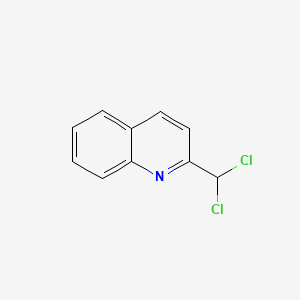
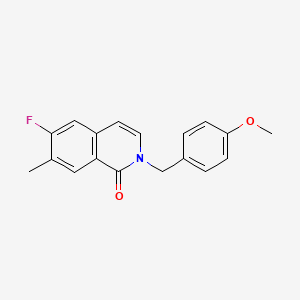
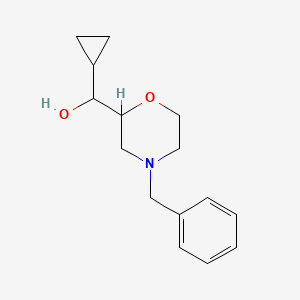
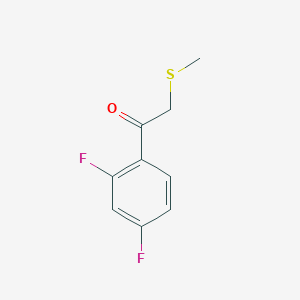
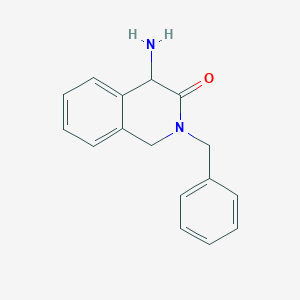
![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)
